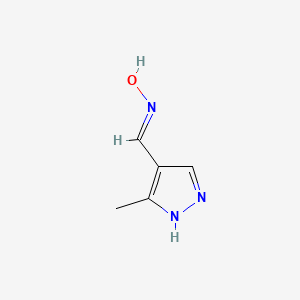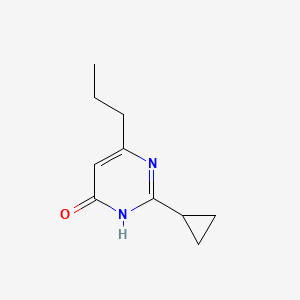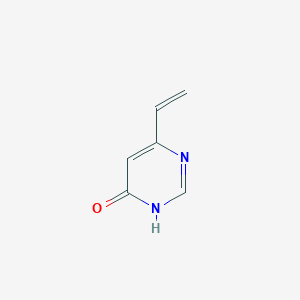
6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one
Overview
Description
6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one is a small molecule that has been extensively studied in recent years due to its potential applications in various fields. Its structure consists of a pyrimidin ring with two methylthio substituents at the 2-position and a cyclopentylethyl group at the 6-position. This molecule has been shown to possess a variety of biological activities such as anti-inflammatory, antifungal, and antiviral properties. Furthermore, it has been found to have potential applications in drug discovery and development.
Scientific Research Applications
Analgesic and Anti-inflammatory Applications : A study by Alagarsamy et al. (2007) synthesized a series of novel 2‐methylthio‐3‐substituted amino‐5,6‐dimethyl thieno [2,3‐d] pyrimidin‐4(3H)‐ones, investigating their analgesic and anti-inflammatory activities. They found that certain compounds in this series demonstrated potent analgesic and anti-inflammatory effects.
Chemoselective O-Alkylation : In research conducted by Mittersteiner et al. (2022), strategies for preparing O-alkyl derivatives of pyrimidin-(1H)-ones were explored, involving chemoselective O-alkylation. This research expands the chemical utility of pyrimidine derivatives in synthetic chemistry.
Microwave-Assisted Synthesis : Dabiri et al. (2007) developed a novel, efficient process for synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions. This method offers a faster and more efficient synthesis approach for pyrimidine derivatives.
Antimicrobial Applications : A study by Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, evaluating their antimicrobial activities. This highlights the potential of pyrimidine derivatives in developing new antimicrobial agents.
Synthesis for Biological Activity : Romo et al. (2015) reported on the synthesis of a pyrimidine derivative under microwave-induced conditions, highlighting the continued exploration of efficient synthesis methods for biological applications.
Antitumor Activity : Insuasty et al. (2013) developed novel pyrimido[4,5-b]quinolines from a pyrimidin-4(3H)-one derivative and evaluated their antitumor activity. They found that some compounds displayed notable activity against various cancer cell lines.
properties
IUPAC Name |
4-(2-cyclopentylethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-16-12-13-10(8-11(15)14-12)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZYUBUGRMLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)









